1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one
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Overview
Description
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one is a complex organic compound featuring both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia or other nitrogen sources under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Thiazole Ring Formation: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the imidazole and thiazole derivatives with the piperidine intermediate under conditions that promote the formation of the desired propanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Studied for its potential as a ligand in biochemical assays, particularly those involving enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-2-yl)-3-(1,3-thiazol-2-yl)propan-1-one: Lacks the piperidine ring, which may reduce its biological activity.
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]propan-1-one: Lacks the thiazole ring, potentially altering its interaction with biological targets.
3-(1,3-thiazol-2-yl)-1-(piperidin-1-yl)propan-1-one: Lacks the imidazole ring, which may affect its coordination with metal ions.
Uniqueness
The presence of both imidazole and thiazole rings in 1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one provides a unique combination of chemical properties, enhancing its potential for diverse biological activities and making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-15(2-1-14-18-7-10-21-14)19-8-3-12(4-9-19)11-13-16-5-6-17-13/h5-7,10,12H,1-4,8-9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSMSSXYJKCXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC=CN2)C(=O)CCC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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